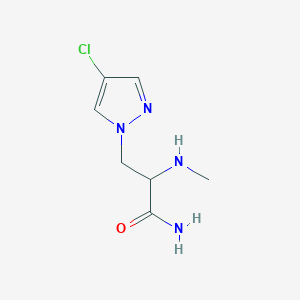
(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid is an organic compound characterized by the presence of a difluoromethoxyphenyl group attached to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid typically involves the condensation of 2,6-difluoro-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The difluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The acrylic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(3-(4-Methoxyphenyl)acryloyl)phenoxybutyl 2-Hydroxybenzoate: This compound shares a similar acrylic acid moiety but has different substituents on the phenyl ring.
Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl)benzoate: This compound contains a difluorophenyl group but differs in the presence of a diazenyl linkage.
Uniqueness
(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid is unique due to the presence of both difluoromethoxy and acrylic acid functionalities. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H8F2O3 |
|---|---|
Peso molecular |
214.16 g/mol |
Nombre IUPAC |
(E)-3-(2,6-difluoro-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8F2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
Clave InChI |
IOESUUBOQLMCIQ-NSCUHMNNSA-N |
SMILES isomérico |
COC1=CC(=C(C(=C1)F)/C=C/C(=O)O)F |
SMILES canónico |
COC1=CC(=C(C(=C1)F)C=CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethynylbicyclo[4.1.0]heptane](/img/structure/B13627433.png)
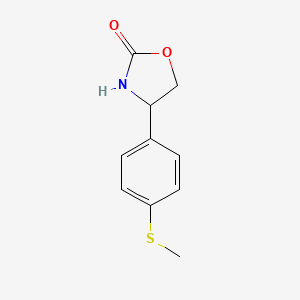
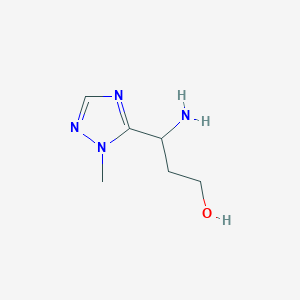
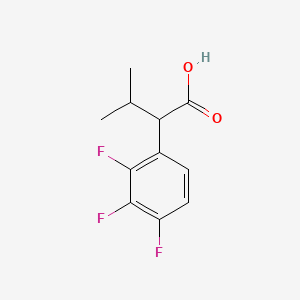
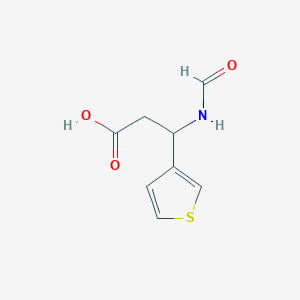

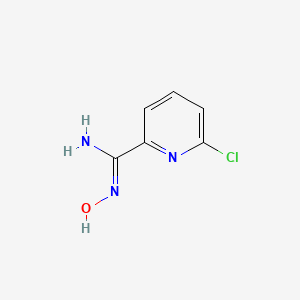
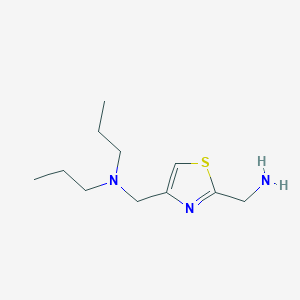
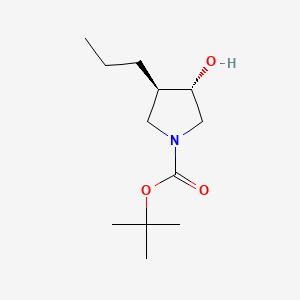
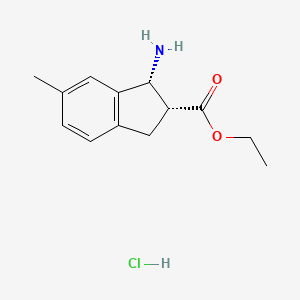
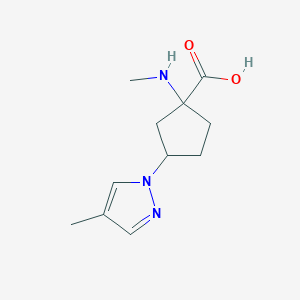
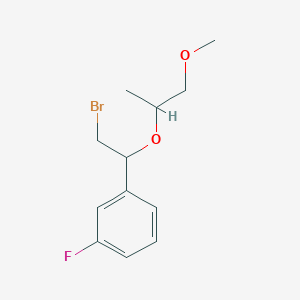
![2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B13627508.png)
